Home > Products > Screening Compounds P135554 > 3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride
3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride -

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride

Catalog Number: EVT-4082840
CAS Number:
Molecular Formula: C18H22ClFN2O
Molecular Weight: 336.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound serves as a starting point for the development of dopamine transporter (DAT) inhibitors. [] It possesses a flexible piperidine structure, and modifications to its exocyclic N-atom at the 3-position led to the synthesis of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs. []

    Relevance: The development of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine shares a structural similarity with N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride, particularly the presence of a 4-fluorobenzyl substituent attached to a nitrogen atom. []

    Compound Description: This series of compounds was designed as structurally constrained analogs of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, aiming to achieve high affinity for the DAT. [] The structure-activity relationship (SAR) studies of these analogs demonstrated that the presence of an electron-withdrawing group on the phenyl ring significantly influenced their potency at the DAT. []

    Relevance: The cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogs, derived from (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine, are structurally similar to N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride. Both groups of compounds feature a central piperidine ring substituted at the nitrogen atom with a 4-fluorobenzyl group. []

    Compound Description: GBR 12909 is a selective dopamine transporter (DAT) inhibitor. [, , ] It exhibits high affinity for the DAT, with 500-fold selectivity over the serotonin transporter (SERT) and 170-fold selectivity over the norepinephrine transporter (NET) in binding and uptake inhibition assays. []

    Relevance: GBR 12909, a potent DAT inhibitor, shares a structural resemblance with N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride. Both compounds feature a 4-fluorophenyl group linked to an ethyl chain, which is further connected to a nitrogen-containing heterocycle. This shared structural motif suggests potential interactions with the DAT. [, , ]

    Compound Description: This series of compounds was explored to identify highly selective inhibitors of the dopamine transporter (DAT). [] The research indicated that incorporating an electron-withdrawing group at the C(4)-position of the N-benzyl group enhanced binding affinity to the DAT. []

    Relevance: The N-benzylpiperidine analogues exhibit structural similarities to N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride. Notably, both groups of compounds contain a piperidine ring substituted at the nitrogen atom with a benzyl group. Furthermore, the presence of a 4-fluorophenyl moiety in both the N-benzylpiperidine analogues and the target compound indicates their potential for interaction with the dopamine transporter. []

  • Relevance: Nicardipine hydrochloride, classified as a dihydropyridine calcium channel blocker, shares a structural similarity with N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride, specifically the presence of an N-benzyl-N-methylaminoethyl substituent. This common structural feature highlights a potential connection between these compounds. [, ]

    Compound Description: This series of compounds demonstrated promising anti-acetylcholinesterase (anti-AChE) activity. [] The study found that substituting the benzamide group with a bulky moiety at the para position, as well as introducing an alkyl or phenyl group at the benzamide nitrogen, significantly increased the inhibitory activity. []

    Relevance: 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives and N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride share a common structural feature: a 1-benzyl piperidine moiety. [] This suggests that exploring modifications on the benzoylaminoethyl substituent of the target compound could potentially lead to compounds with anti-acetylcholinesterase activity. []

    Compound Description: This series, including cis-1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-3-methyl-4-[N-in equilibrium 2-fluorophenyl)methoxyacetamido]piperidine hydrochloride (Brifentanil), exhibits potent analgesic activity with a short duration of action. [] These characteristics make them suitable for short surgical procedures requiring rapid recovery. []

    Relevance: Both 3-methyl-1,4-disubstituted-piperidine analgesics and N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride belong to the piperidine class of compounds. [] The presence of a 4-fluorophenyl group in N~3~-benzyl-N~3~-ethyl-N~1~-(4-fluorophenyl)-beta-alaninamide hydrochloride and a 2-fluorophenyl moiety in Brifentanil further highlights their structural similarity and suggests that modifications to the target compound's structure could lead to the development of novel analgesics. []

Properties

Product Name

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride

IUPAC Name

3-[benzyl(ethyl)amino]-N-(4-fluorophenyl)propanamide;hydrochloride

Molecular Formula

C18H22ClFN2O

Molecular Weight

336.8 g/mol

InChI

InChI=1S/C18H21FN2O.ClH/c1-2-21(14-15-6-4-3-5-7-15)13-12-18(22)20-17-10-8-16(19)9-11-17;/h3-11H,2,12-14H2,1H3,(H,20,22);1H

InChI Key

LWIKJTWSSDZUNP-UHFFFAOYSA-N

SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)F)CC2=CC=CC=C2.Cl

Canonical SMILES

CCN(CCC(=O)NC1=CC=C(C=C1)F)CC2=CC=CC=C2.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.